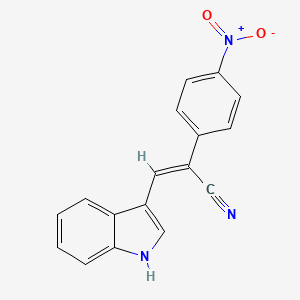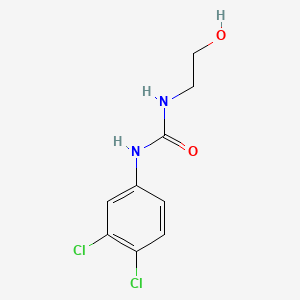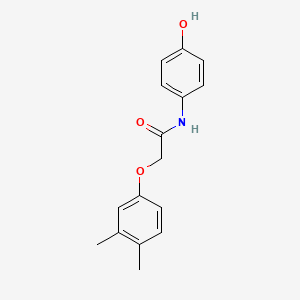
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as INAN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that allows it to interact with various biological targets.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which play a crucial role in the development and progression of diseases. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer activity. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to improve glucose uptake and insulin sensitivity in diabetic mice, suggesting its potential use in the treatment of diabetes. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
実験室実験の利点と制限
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile possesses several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is also stable under various experimental conditions, making it suitable for use in a wide range of assays. However, the limitations of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile include its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
For the research on 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile include investigating its potential use in the treatment of neurodegenerative diseases and developing novel synthetic analogs with improved therapeutic properties.
合成法
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 4-nitrobenzaldehyde and indole-3-acetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which leads to the formation of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile as a yellow crystalline solid. The purity and yield of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile can be improved by recrystallization and column chromatography, respectively.
科学的研究の応用
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential therapeutic effects in various diseases. It has been reported to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-13(12-5-7-15(8-6-12)20(21)22)9-14-11-19-17-4-2-1-3-16(14)17/h1-9,11,19H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBODBXYSHGXHZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)